molecular formula C13H11BrO3 B14155092 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione CAS No. 89201-20-7

3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione

Cat. No.: B14155092
CAS No.: 89201-20-7
M. Wt: 295.13 g/mol
InChI Key: WZMIYSGFPMENOT-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione is an organic compound with the molecular formula C13H11BrO3 It is a derivative of pent-2-ene-1,4-dione, where the phenyl group is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione typically involves the reaction of 4-bromoacetophenone with acetylacetone under basic conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of acetylacetone attacks the carbonyl carbon of 4-bromoacetophenone, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-1-phenylpent-2-ene-1,4-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    3-Acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

Uniqueness

The presence of the bromine atom in 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione imparts unique reactivity and potential biological activities compared to its analogs. This substitution can enhance its electrophilic nature, making it more reactive in certain chemical reactions and potentially more effective in biological applications.

Properties

CAS No.

89201-20-7

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

3-acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione

InChI

InChI=1S/C13H11BrO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3

InChI Key

WZMIYSGFPMENOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC(=O)C1=CC=C(C=C1)Br)C(=O)C

Origin of Product

United States

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